![molecular formula C15H15F3N2O3S B4885915 N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide](/img/structure/B4885915.png)
N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that targets both Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). TAK-659 has gained significant attention in the scientific community due to its potential therapeutic applications in various autoimmune diseases and cancers.
作用機序
TAK-659 functions as a dual inhibitor of N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide and ITK. N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide is a critical enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. ITK is a kinase that plays a crucial role in the activation of T-cells. By inhibiting both N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide and ITK, TAK-659 blocks the activation and proliferation of both B-cells and T-cells, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth.
実験室実験の利点と制限
One of the significant advantages of TAK-659 is its high potency and selectivity for N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide and ITK. TAK-659 has been shown to have a lower risk of off-target effects compared to other N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide inhibitors, which may reduce the risk of adverse effects in patients. However, one of the significant limitations of TAK-659 is its low solubility, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of TAK-659. One potential direction is the investigation of TAK-659’s efficacy in combination with other therapies, such as checkpoint inhibitors or chemotherapy. Another potential direction is the development of more potent and selective N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide inhibitors that may have a lower risk of off-target effects and higher efficacy in the treatment of autoimmune diseases and cancers.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that targets both N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide and ITK. TAK-659 has shown potential therapeutic applications in various autoimmune diseases and cancers and has been extensively studied in preclinical studies. Further research is needed to fully understand the mechanism of action and efficacy of TAK-659 in various disease settings.
合成法
The synthesis of TAK-659 involves several steps. The first step involves the preparation of 2-(3-trifluoromethylphenoxy)pyridine, which is then reacted with N-(2-chloroethyl)ethanesulfonamide to yield N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide (TAK-659). The overall yield of TAK-659 is approximately 20-30%.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. In preclinical studies, TAK-659 has shown promising results in the treatment of rheumatoid arthritis, lupus, multiple sclerosis, and other autoimmune diseases. TAK-659 has also demonstrated efficacy in the treatment of various cancers, including lymphoma, leukemia, and solid tumors.
特性
IUPAC Name |
N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3S/c1-2-24(21,22)20-10-11-5-4-8-19-14(11)23-13-7-3-6-12(9-13)15(16,17)18/h3-9,20H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBGJWRPYVBBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

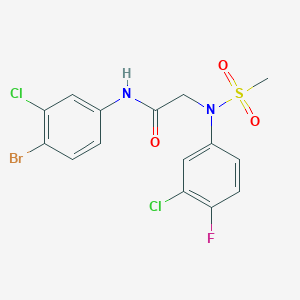
![isopropyl 2-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B4885841.png)
![2-(benzylthio)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4885844.png)
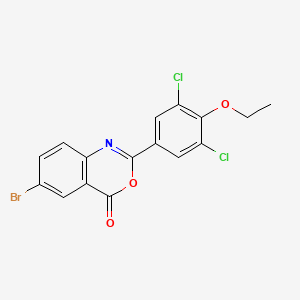
![3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)
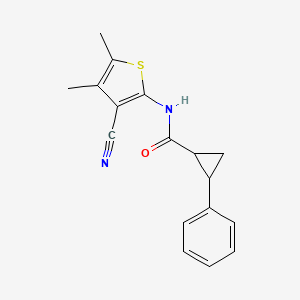
![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![6-[2-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4885879.png)
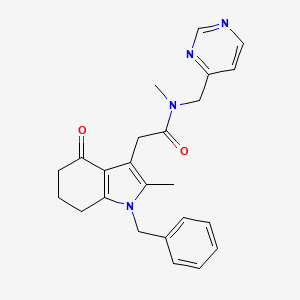
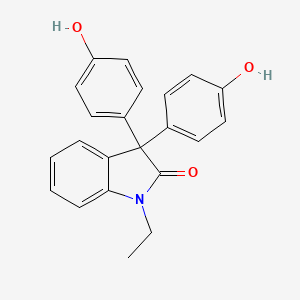
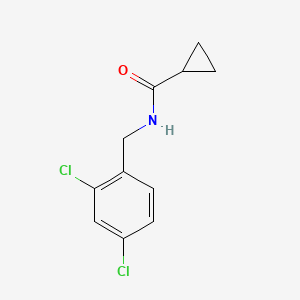
![4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4885912.png)
![N~2~-(3-chlorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4885918.png)
![1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4885922.png)